N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide
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Description
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(o-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C26H25N5O2S and its molecular weight is 471.58. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Melanin-Concentrating Hormone Receptor 1 (MCHR1) . MCHR1 is a G protein-coupled receptor (GPCR) that mediates the actions of the hypothalamic neuropeptide melanin-concentrating hormone (MCH) . MCH plays a role in the modulation of food intake and mood .
Mode of Action
This compound acts as an antagonist at the MCHR1 receptor . By binding to MCHR1, it prevents the action of MCH, thereby modulating the physiological processes controlled by this hormone .
Biochemical Pathways
Given its role as an mchr1 antagonist, it likely impacts pathways related tofood intake and mood regulation .
Result of Action
In mouse models predictive of antidepressant/anxiolytic-like activity, treatment with this compound resulted in a significant increase in the time spent in the light compartment of the light/dark box, indicating an anxiolytic-like effect . It also showed efficacy in the novelty suppressed feeding test, suggesting potential antidepressant-like activity . No effect was observed in the forced swim test .
Properties
IUPAC Name |
N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c1-16-8-10-19(11-9-16)21-15-34-26(27-21)31-23(12-18(3)29-31)28-25(33)20-13-24(32)30(14-20)22-7-5-4-6-17(22)2/h4-12,15,20H,13-14H2,1-3H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFHBNMFAHANPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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